2-chloro-4-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
2-chloro-4-nitro-5-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is characterized by the presence of a chlorine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. This compound is known for its high chemical stability and solubility, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with nitric acid under controlled conditions to introduce the nitro group . Another method involves the chlorination of 4-nitro-5-(trifluoromethyl)pyridine using chlorine gas .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing trifluoromethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are typical for reducing the nitro group.
Major Products
Scientific Research Applications
2-chloro-4-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance binding affinity and specificity . The exact pathways involved vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-5-(trifluoromethyl)pyridine: Lacks the chlorine atom, which affects its reactivity and applications.
2-chloro-4-nitropyridine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Uniqueness
2-chloro-4-nitro-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer high chemical stability and reactivity. The presence of the trifluoromethyl group enhances its lipophilicity and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
1807167-88-9 |
---|---|
Molecular Formula |
C6H2ClF3N2O2 |
Molecular Weight |
226.5 |
Purity |
95 |
Origin of Product |
United States |
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